3-Ethoxypyrrolidine

Overview

Description

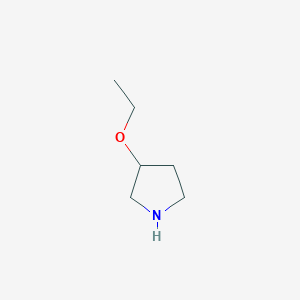

3-Ethoxypyrrolidine is a chemical compound with the molecular formula C6H13NO . It is also known by its CAS number 45592-49-2 .

Synthesis Analysis

The synthesis of 3-Ethoxypyrrolidine-2,5-diones and related compounds has been reported in the literature. The process involves the direct cyclization of two β-cyanocarboxylic acids with primary amines and amino alcohols .Molecular Structure Analysis

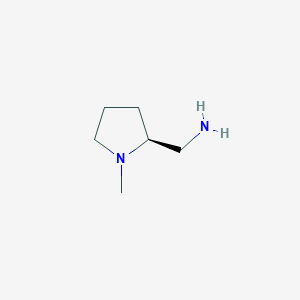

The molecular structure of 3-Ethoxypyrrolidine is characterized by a five-membered nitrogen-containing ring . The molecular weight of this compound is 115.17 .Chemical Reactions Analysis

Pyrrolidine, the core structure of 3-Ethoxypyrrolidine, is widely used in medicinal chemistry to create compounds for the treatment of human diseases . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if the ring is preformed .Physical And Chemical Properties Analysis

3-Ethoxypyrrolidine is a solid substance . Its empirical formula is C6H14ClNO and it has a molecular weight of 151.63 . The compound is represented by the SMILES string CCOC1CCNC1.Cl .Scientific Research Applications

Synthesis of Derivatives : 3-Ethoxypyrrolidine is utilized in the synthesis of a range of chemical derivatives. For instance, Zanatta et al. (2012) described the synthesis of 3-ethoxypyrrolidine-2,5-diones and cis-2,3,3a,6a-tetrahydrofuro(2,3-c)pyrrole-4,6(5H)-diones derivatives from β-cyanocarboxylic acids, highlighting its role in creating new compounds with potential chemical applications (Zanatta et al., 2012).

Structural and Conformation Studies : The compound has been subject to structural and conformation studies. For example, Amato et al. (1990) conducted X-ray and 1H-NMR spectroscopic studies to understand the structures and conformations of new nootropic agents, including derivatives of 3-Ethoxypyrrolidine (Amato et al., 1990).

Resolution in Pharmaceutical Synthesis : It also plays a role in the resolution of key intermediates for chiral pharmaceuticals. Sakurai et al. (2008) investigated its use in the resolution of 3-aminopyrrolidine, a versatile key intermediate for chiral pharmaceuticals (Sakurai et al., 2008).

Development of Pharmaceutical Agents : Research has been conducted to explore its use in developing new pharmaceutical agents. For instance, Zischinsky et al. (2010) described the discovery of new orally available integrin alpha5beta1 inhibitor scaffolds, utilizing the 3-hydroxypyrrolidine scaffold (Zischinsky et al., 2010).

Photochemical and Biological Properties : Uslan et al. (2013) studied the synthesis, photochemical, and biological properties of new silicon phthalocyanines, demonstrating its potential in biological applications (Uslan et al., 2013).

- , showing its importance in the creation of complex molecular structures with specific spatial configurations (Cagide-Fagín et al., 2012).

Antitumor Activity Research : Tomita et al. (2002) explored the synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents, indicating the potential medical applications of 3-Ethoxypyrrolidine derivatives in cancer treatment (Tomita et al., 2002).

Molecular Modeling in Drug Development : Amato et al. (1992) conducted molecular modeling studies with 3-Ethoxypyrrolidine-based drugs, highlighting its significance in the development of nootropic drugs with potential cognitive-enhancing effects (Amato et al., 1992).

Mechanism of Action

While the specific mechanism of action for 3-Ethoxypyrrolidine is not mentioned in the search results, pyrrolidine alkaloids, which include 3-Ethoxypyrrolidine, have been shown to possess several important biological activities. These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Safety and Hazards

The safety data sheet for 3-Ethoxypyrrolidine indicates that it is not for medicinal or household use . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended . The compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed .

Future Directions

While specific future directions for 3-Ethoxypyrrolidine were not found in the search results, the pyrrolidine ring, which is a part of 3-Ethoxypyrrolidine, is of great interest in medicinal chemistry. This is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring . This suggests that 3-Ethoxypyrrolidine and related compounds may continue to be of interest in the development of new drugs and therapies.

properties

IUPAC Name |

3-ethoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-8-6-3-4-7-5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBOYHJEUFJZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612588 | |

| Record name | 3-Ethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxypyrrolidine | |

CAS RN |

45592-49-2 | |

| Record name | 3-Ethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene](/img/structure/B1591921.png)

![N-[3-(Trimethoxysilyl)propyl]acetamide](/img/structure/B1591928.png)

![2-Aminobenzo[d]thiazol-6-ol hydrochloride](/img/structure/B1591930.png)

![Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate](/img/structure/B1591941.png)